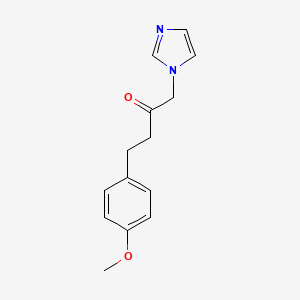

1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one

Description

Properties

IUPAC Name |

1-imidazol-1-yl-4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14-6-3-12(4-7-14)2-5-13(17)10-16-9-8-15-11-16/h3-4,6-9,11H,2,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZJAHNKWSUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one, with the chemical formula C14H16N2O2 and CAS number 763881-08-9, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound features an imidazole ring, which is known for its biological significance, particularly in drug development. The presence of the methoxyphenyl group enhances its pharmacological properties. The structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one has not been extensively documented; however, its structural similarities to other active imidazole compounds suggest potential effectiveness.

| Compound | Target Organism | Activity |

|---|---|---|

| 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one | Staphylococcus aureus | Antimicrobial (Potential) |

| 5-(4-Methoxyphenyl)-1H-indole | E. coli | Significant inhibition |

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. A study highlighted that compounds with similar structures to 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one exhibited selective inhibition of lipoxygenase enzymes, which play a critical role in inflammatory processes . This suggests that the compound may possess similar anti-inflammatory effects.

The biological activity of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that imidazole derivatives may act as allosteric inhibitors of enzymes such as ALOX15, affecting substrate binding and enzyme activity .

Case Studies and Research Findings

A detailed investigation into the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications in the chemical structure significantly influence biological activity. For example, varying the position of substituents on the imidazole ring can enhance or diminish antimicrobial potency .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes implicated in inflammation and microbial resistance .

Q & A

[Basic] What synthetic routes are recommended for preparing 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one, and how do reaction conditions affect yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing imidazole derivatives with ketone intermediates in polar solvents (e.g., methanol or ethanol) under hydrazine catalysis has been effective for analogous structures . Optimizing reaction time (4–6 hours) and temperature (60–80°C) improves yield by minimizing side reactions. Post-synthesis purification via recrystallization in methanol or ethanol is recommended to remove unreacted starting materials .

[Advanced] How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD using a Stoe IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths, angles, and torsional conformations. For example, the imidazole ring’s planarity and methoxyphenyl group orientation can be validated by comparing experimental data with density functional theory (DFT) calculations. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, ensuring high-resolution structural models .

[Basic] Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

1H/13C NMR confirms functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm and methoxy signals at δ 3.8–4.0 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 271.1452). Purity ≥95% can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

[Advanced] What strategies address contradictory bioactivity results between antimicrobial assays and mammalian cytotoxicity studies?

Methodological Answer:

Dose-response curves (IC50 vs. LC50) and time-kill assays clarify selective toxicity. For example, if the compound shows antifungal activity at 10 µg/mL but cytotoxicity at 50 µg/mL, structure-activity relationship (SAR) studies can modify the methoxyphenyl group to enhance selectivity. Use standardized protocols (e.g., CLSI M07-A10 for bacteria) and parallel testing in HEK293 or HepG2 cells to validate safety margins .

[Basic] What solvent systems are optimal for recrystallization post-synthesis?

Methodological Answer:

Polar aprotic solvents like methanol or ethanol are ideal due to the compound’s moderate solubility. For example, dissolving the crude product in hot methanol followed by slow cooling (0–4°C) yields high-purity crystals. For stubborn impurities, mixed solvents (e.g., ethyl acetate/hexane, 3:1) enhance selectivity .

[Advanced] How does the methoxyphenyl group’s electronic profile influence cytochrome P450 inhibition?

Methodological Answer:

The methoxy group’s electron-donating resonance (+M effect) increases electron density on the phenyl ring, potentially enhancing π-π stacking with P450 heme pockets. Competitive inhibition assays using human liver microsomes (HLMs) and LC-MS/MS metabolite profiling (e.g., ketoconazole as a positive control) quantify IC50 values. Molecular docking (AutoDock Vina) predicts binding modes to CYP3A4/2C9 isoforms .

[Basic] What storage conditions preserve the compound’s stability?

Methodological Answer:

Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation. Periodic stability testing via TGA/DSC (5°C/min ramp) monitors thermal decomposition thresholds (e.g., degradation onset >150°C) .

[Advanced] What experimental designs assess environmental fate in aquatic systems?

Methodological Answer:

OECD 308 guidelines simulate biodegradation in water-sediment systems. Analyze half-life (t1/2) via LC-MS/MS and quantify bioaccumulation factors (BCF) in Daphnia magna. Hydrolysis studies at pH 4–9 (25–50°C) identify degradation products. Computational models (EPI Suite) predict log Kow and soil adsorption coefficients (Koc) .

[Basic] How to design thermal stability experiments during synthesis?

Methodological Answer:

Use thermogravimetric analysis (TGA) with a 10°C/min ramp under N2 to detect mass loss events. Differential scanning calorimetry (DSC) identifies melting points (e.g., 107–111°C for related imidazoles) and exothermic decomposition peaks. Isothermal testing (72 hours at 40°C) under ICH Q1A guidelines validates storage stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.